3-Formyl-2-iodobenzoic acid
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Overview
Description
3-Formyl-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It consists of a benzene ring substituted with a formyl group at the third position and an iodine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-2-iodobenzoic acid can be synthesized through several synthetic routes. One common method involves the iodination of 3-formylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the formylation of 2-iodobenzoic acid. This can be achieved using a Vilsmeier-Haack reaction, where 2-iodobenzoic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: 3-Carboxy-2-iodobenzoic acid.
Reduction: 3-Hydroxymethyl-2-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the boronic acid used.
Scientific Research Applications
3-Formyl-2-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, with specific properties for applications in electronics and photonics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-formyl-2-iodobenzoic acid depends on the specific application and the target molecule. In organic synthesis, the formyl group acts as an electrophile, facilitating reactions with nucleophiles. The iodine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
3-Formyl-2-iodobenzoic acid can be compared with other iodobenzoic acids, such as:
2-Iodobenzoic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.
4-Iodobenzoic acid: The iodine atom is at the para position, which can lead to different reactivity and selectivity in chemical reactions.
3-Formylbenzoic acid: Lacks the iodine atom, which reduces its utility in halogen bonding and certain substitution reactions.
The presence of both the formyl group and the iodine atom in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.
Properties
CAS No. |
921620-77-1 |
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Molecular Formula |
C8H5IO3 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
3-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |
InChI Key |
YISUSKYRZNWKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)I)C=O |
Origin of Product |
United States |
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